Product packaging for Fenoldopam hydrobromide, (R)-(Cat. No.:CAS No. 1217454-00-6)

Fenoldopam hydrobromide, (R)-

Cat. No.: B12734577
CAS No.: 1217454-00-6
M. Wt: 386.7 g/mol
InChI Key: DSGOSRLTVBPLCU-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution as a Research Tool

Initially developed as a rapid-acting vasodilator for severe hypertension, the research journey of fenoldopam (B1199677) has been extensive. nih.govnih.gov Early studies focused on its effects on blood pressure and renal function. nih.govnih.gov Over time, the resolution of its enantiomers and the identification of the (R)-isomer as the active component marked a significant evolution in its use. google.comfda.gov This allowed for more precise pharmacological studies, isolating the effects of D1 receptor activation from any potential off-target effects of the (S)-enantiomer. nih.govoup.com Some early preclinical pharmacology studies were conducted with the hydrobromide salt of fenoldopam. fda.gov

The Significance of the (R)-Enantiomer in Pharmacological Studies

The significance of the (R)-enantiomer lies in its high selectivity and potency as a dopamine (B1211576) D1 receptor agonist. nih.govoup.com The (R)-isomer of fenoldopam possesses approximately 250-fold greater affinity for D1-like receptors than the (S)-isomer. drugbank.com This high degree of stereoselectivity is crucial for in vitro and in vivo studies aiming to elucidate the specific functions of the D1 receptor. For instance, in rat striatum, the (R)-enantiomer is a more potent activator of adenylate cyclase than the racemate, while the (S)-enantiomer is only a weak activator. oup.com This makes (R)-fenoldopam an ideal probe for studying D1 receptor-mediated signaling pathways, such as the stimulation of adenylyl cyclase. nih.govnih.gov

Conceptual Framework for Dopamine Receptor Agonism Research

Research into dopamine receptor agonism often utilizes a framework that categorizes agonists based on their receptor subtype selectivity (D1-like vs. D2-like) and their intrinsic activity (full vs. partial agonists). (R)-Fenoldopam hydrobromide fits into this framework as a selective D1-like receptor partial agonist. medchemexpress.comnih.gov This means that while it binds selectively to the D1 receptor, it elicits a submaximal response compared to the endogenous full agonist, dopamine. medchemexpress.com This property is particularly useful for studying the graded physiological responses to D1 receptor stimulation and for investigating the therapeutic potential of partial agonism in various disease models.

Overview of Research Utility as a Pharmacological Probe

The primary research utility of (R)-Fenoldopam hydrobromide stems from its ability to selectively activate D1 receptors in peripheral tissues without crossing the blood-brain barrier. mdpi.com This has made it an invaluable tool in a variety of research areas:

Renal Function Studies: A significant body of research has utilized (R)-fenoldopam to investigate the role of D1 receptors in regulating renal blood flow, glomerular filtration rate, and sodium excretion. nih.govnih.govoup.com Studies in animal models of renal insufficiency have shown that fenoldopam can improve renal function. oup.com

Cardiovascular Research: As a vasodilator, (R)-fenoldopam has been used to study the effects of D1 receptor activation on vascular smooth muscle and blood pressure regulation. nih.govkarger.com

Cancer Research: Emerging research has explored the role of D1 receptors in cancer cell motility and invasion, with studies using fenoldopam to probe these pathways. mdpi.com

Cell Biology: In cellular and molecular studies, (R)-fenoldopam is used to investigate D1 receptor signaling cascades, such as the activation of adenylyl cyclase and subsequent increases in cyclic AMP. medchemexpress.comjci.org It has also been shown to increase the length of vascular endothelial cilia in a dose-dependent manner. researchgate.net

Table 1: Research Applications of (R)-Fenoldopam Hydrobromide

Research Area Specific Application Key Findings
Renal Physiology Investigation of D1 receptor-mediated renal vasodilation and natriuresis. Increases renal blood flow and sodium excretion. nih.govoup.com
Cardiovascular Pharmacology Study of peripheral vasodilation and blood pressure regulation. Lowers blood pressure through arteriolar vasodilation. drugbank.com
Oncology Exploration of D1 receptor involvement in cancer cell migration and invasion. Inhibits invasion of certain breast cancer cell lines. mdpi.com

| Cellular Biology | Elucidation of D1 receptor signaling pathways. | Stimulates cAMP accumulation. medchemexpress.com |

Table 2: Comparative Enantiomer Activity

Enantiomer Receptor Affinity Adenylate Cyclase Activation
(R)-Fenoldopam High (D1-like) Potent activator

| (S)-Fenoldopam | Low (D1-like) | Weak activator |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17BrClNO3 B12734577 Fenoldopam hydrobromide, (R)- CAS No. 1217454-00-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1217454-00-6

Molecular Formula

C16H17BrClNO3

Molecular Weight

386.7 g/mol

IUPAC Name

(5R)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

InChI

InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H/t13-;/m1./s1

InChI Key

DSGOSRLTVBPLCU-BTQNPOSSSA-N

Isomeric SMILES

C1CNC[C@@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br

Origin of Product

United States

Molecular and Cellular Pharmacology of Fenoldopam Hydrobromide, R

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity

Fenoldopam (B1199677) hydrobromide is a selective dopamine D1-like receptor agonist. researchgate.netrndsystems.com The biological activity of the racemic mixture of fenoldopam resides primarily in the (R)-enantiomer. nih.govnih.gov This stereoselectivity is a critical aspect of its pharmacological profile, dictating its primary mechanism of action and its therapeutic effects.

D1-like Receptor Agonism (D1A and D1B)

(R)-Fenoldopam demonstrates a high affinity for D1-like dopamine receptors, which include the D1A and D1B subtypes. drugbank.com Its action as an agonist at these receptors is the principal mechanism underlying its vasodilatory effects. patsnap.comnih.gov Activation of D1-like receptors, which are G-protein-coupled receptors, initiates a signaling cascade that leads to the relaxation of smooth muscle in blood vessels. patsnap.com This is particularly prominent in the renal, mesenteric, coronary, and cerebral arteries. patsnap.com

Differential Affinity of (R)- and (S)-Enantiomers for D1 Receptors

A striking feature of fenoldopam is the significant difference in affinity between its (R)- and (S)-enantiomers for D1-like receptors. The (R)-isomer is responsible for the majority of the biological activity. nih.gov Research has shown that the (R)-enantiomer has an approximately 250-fold higher affinity for D1-like receptors than the (S)-enantiomer. nih.govdrugbank.com In functional studies, the (R)-enantiomer is a potent agonist, while the (S)-enantiomer is essentially inactive. nih.gov

EnantiomerRelative Affinity for D1-like ReceptorsPrimary Activity
(R)-Fenoldopam~250-fold higher than (S)-enantiomerBiologically active agonist
(S)-FenoldopamSignificantly lower than (R)-enantiomerEssentially inactive

Interactions with Alpha-2 Adrenoceptors

In addition to its primary activity at dopamine receptors, (R)-fenoldopam also exhibits a moderate affinity for α2-adrenoceptors, where it acts as an antagonist. drugbank.comnih.gov This antagonist activity at prejunctional alpha-2 autoreceptors on postganglionic sympathetic axons can lead to an increase in norepinephrine (B1679862) spillover. nih.gov However, the vasodilatory effects mediated by D1 receptor agonism occur at concentrations 20 to 30 times lower than those required for the blockade of vascular α2-adrenoceptors. oup.com

Absence of Significant Affinity for D2-like, Alpha-1, Beta-Adrenoceptors, 5HT1, 5HT2, and Muscarinic Receptors

A key aspect of fenoldopam's selectivity is its lack of significant affinity for a range of other receptor types. nih.govdrugbank.com Specifically, it does not interact meaningfully with D2-like dopamine receptors, α1 and β-adrenoceptors, 5HT1 and 5HT2 (serotonin) receptors, or muscarinic receptors. nih.govdrugbank.com This high degree of selectivity contributes to its specific pharmacological profile, minimizing off-target effects that would be associated with the stimulation or blockade of these other receptor systems.

Receptor TypeAffinity of (R)-Fenoldopam
D1-like (D1A, D1B)High (Agonist)
Alpha-2 AdrenoceptorsModerate (Antagonist)
D2-likeInsignificant
Alpha-1 AdrenoceptorsInsignificant
Beta-AdrenoceptorsInsignificant
5HT1 ReceptorsInsignificant
5HT2 ReceptorsInsignificant
Muscarinic ReceptorsInsignificant

Downstream Signaling Pathways and Intracellular Mechanisms

The activation of D1-like receptors by (R)-fenoldopam initiates a cascade of intracellular events that ultimately produce a physiological response. This signaling is primarily mediated through the modulation of cyclic AMP levels.

Cyclic AMP (cAMP) Accumulation Induction and Modulation

Upon binding of (R)-fenoldopam to D1 receptors, the associated G-protein stimulates the enzyme adenylyl cyclase. patsnap.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). nih.gov PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), which is essential for the contraction of smooth muscle. nih.gov The inability of myosin to be phosphorylated by MLCK prevents the formation of cross-bridges with actin, leading to the relaxation of arterial smooth muscle and subsequent vasodilation. nih.gov

Studies in renal epithelial cell lines have demonstrated that fenoldopam dose-dependently stimulates cAMP accumulation. nih.gov Interestingly, while fenoldopam was found to be more potent than dopamine in stimulating cAMP accumulation in these cells, it acted as a partial agonist, achieving a lower maximal stimulation compared to dopamine. nih.gov

Receptor Internalization Dynamics

The cellular response to (R)-Fenoldopam hydrobromide is tightly regulated through a process of receptor desensitization and internalization. As an agonist for the dopamine D1 receptor, a G protein-coupled receptor (GPCR), fenoldopam initiates a signaling cascade that is subsequently attenuated to prevent overstimulation. Studies in human renal proximal tubule cells have elucidated the dynamics of this process.

Upon continuous exposure to fenoldopam, the D1 receptors undergo homologous desensitization. Research has shown that pretreatment with fenoldopam leads to a time-dependent decrease in the responsiveness to subsequent stimulation by the agonist. This desensitization is rapid, with a half-life of approximately 20 minutes, and becomes complete within 30 minutes of initial exposure. Following the removal of fenoldopam, the receptors gradually recover their function, with full recovery observed after 60 minutes. nih.gov

This process is mechanistically linked to the action of G protein-coupled receptor kinases (GRKs) and subsequent endocytosis. proquest.comoup.com GRKs phosphorylate the agonist-occupied receptor, which then promotes the binding of β-arrestins. This β-arrestin binding uncouples the receptor from its G protein, halting signal transduction, and targets the receptor for internalization into the cell via endocytic vesicles. nih.gov In human renal proximal tubule cells, GRK4 has been identified as playing a particularly critical role in the homologous desensitization of D1 receptors. nih.gov Inhibition of endocytosis has been shown to prevent this desensitization, highlighting the importance of receptor internalization in regulating the cellular response to fenoldopam. proquest.comoup.com Furthermore, agonist activation with fenoldopam has been observed to cause the redistribution of some D1-like dopamine receptors to the submembrane area of the cell. nih.gov

A recent cryo-electron microscopy study has provided structural insights into the binding of fenoldopam to the D1 receptor. It revealed an unusual binding mode where two fenoldopam molecules bind to the receptor simultaneously, one in the orthosteric binding pocket and another in an extended binding pocket. This unique conformation is suggested to be important for the biased signaling of the D1 receptor, potentially influencing the efficiency of β-arrestin coupling and subsequent internalization dynamics. nih.gov

Endothelium-Derived Relaxing Factor Release

While the primary mechanism of vasodilation induced by (R)-Fenoldopam hydrobromide is the direct stimulation of D1 receptors on vascular smooth muscle cells, there is also evidence suggesting a role for the vascular endothelium in its pharmacological effects. A significant population of D1 receptors is believed to exist on the vascular endothelium. oup.com

Activation of these endothelial D1 receptors by fenoldopam is thought to trigger the release of an endothelium-derived relaxing factor (EDRF). oup.com EDRF was later identified as nitric oxide (NO), a potent endogenous vasodilator. nih.govnih.gov This endothelial-derived NO diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent muscle relaxation and vasodilation. nih.gov

Modulation of Oxidative Stress Pathways (e.g., NADPH Oxidase Activity)

(R)-Fenoldopam hydrobromide has been shown to exert protective effects against oxidative stress in various cell types through the modulation of key signaling pathways. This antioxidant activity is linked to its function as a selective dopamine D1 receptor agonist.

In renal tubular cells, the D1 receptor is involved in decreasing the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the cell. By inhibiting this enzyme, fenoldopam can lower oxidative stress within these cells. nih.gov Similarly, studies in vascular smooth muscle cells have demonstrated that D1 receptor agonists can reduce platelet-derived growth factor-beta-induced oxidative stress through the activation of protein kinase A. nih.gov

The most detailed evidence of fenoldopam's role in combating oxidative stress comes from studies on mesenchymal stem cells (MSCs). Treatment with fenoldopam was found to significantly enhance the survival of MSCs under oxidative stress conditions. nih.gov This protective effect is mediated by several mechanisms:

Upregulation of Antioxidant Pathways : Fenoldopam treatment increases the expression of nuclear factor erythroid-2-related factor 2 (NRF2) and heme oxygenase-1 (HO-1), key components of the cellular antioxidant defense system. It also promotes the nuclear translocation of NRF2, which is essential for its activity. nih.gov

Reduction of Apoptosis : Fenoldopam downregulates the expression of the pro-apoptotic protein BAX, increases the mitochondrial membrane potential, and reduces the generation of reactive oxygen species, all of which contribute to a decrease in apoptotic cell death induced by oxidative stress. nih.gov

Activation of Pro-Survival Kinases : The compound induces the phosphorylation of cAMP response element-binding protein (CREB) and AKT, signaling molecules that promote cell growth and survival. nih.gov

These findings collectively indicate that (R)-Fenoldopam hydrobromide can modulate oxidative stress pathways, primarily by activating the D1 receptor, leading to the inhibition of ROS-generating enzymes and the upregulation of endogenous antioxidant and pro-survival mechanisms.

Studies in Isolated Cells and Tissues

Mesenchymal Stem Cell Studies (e.g., Survival under Oxidative Stress)

The therapeutic potential of mesenchymal stem cells (MSCs) is often limited by their poor survival rate in the harsh, oxidative environment of injured tissues. (R)-Fenoldopam hydrobromide has been investigated for its ability to enhance the viability of MSCs under such conditions.

In vitro studies have demonstrated that treating MSCs with fenoldopam significantly augments their survival when exposed to oxidative stress. nih.gov The underlying mechanisms for this enhanced survival are multifaceted and involve the modulation of several key cellular pathways, as detailed in the table below.

Pathway/MechanismEffect of Fenoldopam TreatmentReference
Pro-Survival SignalingIncreased phosphorylation of AKT and cAMP response element-binding protein (CREB) nih.gov
Antioxidant ResponseIncreased expression of NRF2 and heme oxygenase-1 (HO-1); promoted nuclear translocation of NRF2 nih.gov
Apoptosis RegulationDownregulated BAX expression and decreased apoptotic death nih.gov
Mitochondrial HealthIncreased mitochondrial membrane potential nih.gov
Oxidative StressReduced generation of reactive oxygen species (ROS) nih.gov

These cellular changes collectively contribute to a more robust MSC phenotype, better equipped to survive in an oxidative environment. This suggests that pre-treating MSCs with fenoldopam could be an effective strategy to improve their therapeutic efficacy in cell-based therapies for conditions like acute kidney injury. nih.gov

Vascular Smooth Muscle Cell Studies

The primary vasodilatory effect of (R)-Fenoldopam hydrobromide is mediated through its direct action on vascular smooth muscle cells (VSMCs). As a selective dopamine D1 receptor agonist, fenoldopam binds to D1 receptors on the surface of VSMCs, initiating a signaling cascade that leads to muscle relaxation and a decrease in peripheral vascular resistance. nih.gov

The general mechanism involves the activation of adenylyl cyclase upon D1 receptor stimulation, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets. This ultimately results in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, causing the smooth muscle to relax. nih.gov

In addition to its primary vasodilatory function, fenoldopam has been shown to have other effects in VSMCs. For instance, D1 receptor agonists can reduce oxidative stress induced by factors like platelet-derived growth factor-beta, an effect mediated through the activation of PKA. nih.gov

Renal Tubular Cell Investigations

(R)-Fenoldopam hydrobromide has significant effects on renal tubular cells, primarily through its agonistic activity at the dopamine D1 receptors expressed in these cells. mdpi.com These receptors are crucial for regulating sodium and water transport in the nephron.

Studies on cultured human renal proximal tubule (RPT) cells have shown that fenoldopam stimulates the D1 receptor, leading to the activation of both adenylyl cyclase and phospholipase C, which in turn increases intracellular cAMP and influences ion transport. ahajournals.org One of the key effects of D1 receptor activation in RPT cells is the inhibition of the Na+/K+-ATPase pump, a primary driver of sodium reabsorption. Fenoldopam treatment has been demonstrated to inhibit ouabain-sensitive sodium transport in human RPT cells. nih.gov

The desensitization of the D1 receptor upon prolonged fenoldopam exposure has also been extensively studied in these cells. This process, involving G protein-coupled receptor kinases (GRKs) and endocytosis, serves as a critical feedback mechanism to regulate the cellular response to the agonist. nih.govproquest.comoup.com

Cellular ProcessEffect of Fenoldopam in Renal Tubular CellsReference
Signal TransductionStimulates adenylyl cyclase and phospholipase C ahajournals.org
Ion TransportInhibits Na+/K+-ATPase activity nih.gov
Receptor RegulationInduces homologous desensitization and internalization of D1 receptors nih.govproquest.com
Pathophysiological ResponseAttenuated cAMP response in cells from hypertensive subjects ahajournals.org

Osteocyte Mechanosensing and Intercellular Signaling

Osteocytes, the most abundant cell type in bone, are critical regulators of bone homeostasis, largely through their ability to sense and respond to mechanical stimuli. nih.gov This process, known as mechanotransduction, allows osteocytes to translate mechanical forces into biochemical signals that coordinate bone adaptation. nih.gov (R)-Fenoldopam hydrobromide has been identified as a pharmacological agent that can modulate the mechanosensitivity of osteocytes, thereby influencing intercellular signaling pathways that are crucial for bone formation. nih.gov

The primary cilium, a solitary, non-motile antenna-like organelle projecting from the surface of osteocytes, is a key mechanosensor. nih.govecmjournal.org It plays a pivotal role in detecting changes in fluid flow within the bone matrix that are induced by mechanical loading. ecmjournal.org Research has demonstrated that the length of the primary cilium is directly related to the cell's mechanosensitivity; cells with longer primary cilia exhibit an enhanced response to mechanical stimulation. ecmjournal.org

(R)-Fenoldopam hydrobromide has been shown to increase the length of primary cilia in osteocytes. ecmjournal.org This structural alteration is a key mechanism through which the compound enhances the mechanosensory capacity of these cells. ecmjournal.org By elongating the primary cilium, (R)-Fenoldopam hydrobromide effectively sensitizes osteocytes to mechanical cues. nih.gov This sensitization is not solely due to the physical elongation of the cilium but is also linked to the increased expression of key signaling proteins within this organelle. ecmjournal.org

One of the critical molecules in this process is adenylyl cyclase 6 (AC6), a ciliary-trafficked mechanoresponsive protein. nih.govecmjournal.org Treatment with (R)-Fenoldopam hydrobromide leads to a significant increase in the expression of AC6 mRNA. ecmjournal.org This upregulation of AC6 enhances the production of cyclic adenosine monophosphate (cAMP), a vital second messenger, in response to mechanical stimulation. ecmjournal.org This amplified signaling cascade within the osteocyte is a direct consequence of the enhanced mechanosensitivity conferred by (R)-Fenoldopam hydrobromide. ecmjournal.org

The heightened mechanosensitivity of osteocytes treated with (R)-Fenoldopam hydrobromide has significant implications for intercellular signaling. nih.gov Potentiated osteocytes promote pro-osteogenic paracrine signaling to osteoblasts, the cells responsible for bone formation. nih.gov This intercellular communication is essential for translating the mechanical signals sensed by osteocytes into an anabolic response, leading to increased bone formation. nih.gov In essence, (R)-Fenoldopam hydrobromide primes the osteocytes to send stronger signals to osteoblasts when subjected to mechanical loading. nih.gov

Studies have shown that impairing the formation of primary cilia or the function of key ciliary mechanotransduction proteins can attenuate this intercellular signaling cascade. nih.gov Conversely, treatment with (R)-Fenoldopam hydrobromide can recover primary cilia form and sensitivity in cells with impaired ciliogenesis, restoring their mechanosensing capabilities. ecmjournal.org

The following table summarizes the effects of (R)-Fenoldopam hydrobromide on key aspects of osteocyte mechanosensing and signaling based on in vitro findings.

ParameterEffect of (R)-Fenoldopam hydrobromide TreatmentSignificance in Mechanotransduction
Primary Cilia Length IncreasedEnhances the cell's ability to detect mechanical stimuli.
Adenylyl Cyclase 6 (AC6) mRNA Expression Significantly IncreasedBoosts the machinery for intracellular signal amplification.
cAMP Response to Stimulation Significantly IncreasedAmplifies the biochemical signal generated from a mechanical force.
Pro-osteogenic Paracrine Signaling PromotedFacilitates communication with osteoblasts to stimulate bone formation.

In vivo models have further substantiated these findings, demonstrating that treatment with (R)-Fenoldopam hydrobromide sensitizes bone to mechanical stimulation, leading to enhanced load-induced bone formation in both healthy and osteoporotic conditions. nih.gov This suggests that by targeting the inherent mechanosensitivity of bone cells, it is possible to promote an anabolic response in bone. nih.gov

Preclinical Pharmacodynamics and Physiological Effects of Fenoldopam Hydrobromide, R

Renal Physiological Studies in Animal Models

The primary physiological effects of (R)-Fenoldopam hydrobromide are observed in the renal system, where it promotes vasodilation, leading to increased renal blood flow and subsequent effects on glomerular filtration and electrolyte excretion.

Preclinical studies in various animal models have consistently demonstrated the ability of (R)-Fenoldopam hydrobromide to enhance renal perfusion. In conscious spontaneously hypertensive rats (SHR), intravenous administration of fenoldopam (B1199677) produced significant, dose-dependent increases in renal blood flow, with a maximal increase of 42 ± 4%. In anesthetized dogs, fenoldopam infusion preserved renal blood flow during induced hypotension, a stark contrast to the decreased renal blood flow observed with sodium nitroprusside. nih.gov Specifically, in one study, renal blood flow was maintained at 197 ± 16 mL/min from a baseline of 214 ± 16 mL/min during fenoldopam-induced hypotension. nih.gov

The effects on the glomerular filtration rate (GFR) can vary depending on the animal model and experimental conditions. In healthy dogs, a continuous infusion of fenoldopam resulted in a significant increase in GFR. However, in a canine model of rhabdomyolysis-induced acute renal failure, fenoldopam was associated with a decrease in creatinine (B1669602) clearance compared to placebo. nih.gov In conscious rats, a low dose of fenoldopam that increased effective renal plasma flow (ERPF) by 26% did not significantly change GFR. nih.gov

Table 1: Effects of (R)-Fenoldopam Hydrobromide on Renal Hemodynamics in Animal Models

Animal Model Parameter Baseline Post-Fenoldopam Percent Change
Conscious Hypertensive Rats Renal Blood Flow - - ↑ 42 ± 4% (maximal)
Anesthetized Dogs Renal Blood Flow 214 ± 16 mL/min 197 ± 16 mL/min ↓ 7.9%
Conscious Rats GFR 1.09 ± 0.53 ml/100g/min No significant change -

A hallmark of D1 receptor activation in the kidney is the promotion of natriuresis (sodium excretion) and diuresis (urine output). (R)-Fenoldopam hydrobromide has been shown to elicit these responses in preclinical models. In rats, fenoldopam produced dose-dependent diuresis and natriuresis. nih.gov At a dose of 0.5 micrograms/kg/min, these effects were observed without concurrent changes in blood pressure, renal blood flow, or GFR, suggesting a direct tubular action. nih.gov In healthy dogs, fenoldopam administration also led to increased urine output. researchgate.net

Table 2: Effects of (R)-Fenoldopam Hydrobromide on Diuresis and Natriuresis in Rats

Dose (micrograms/kg/min) Urine Flow Sodium Excretion
0.5
1.0

Dogs: In anesthetized dogs, fenoldopam has been shown to preserve renal blood flow under conditions of induced hypotension. nih.gov In conscious dogs, intravenous infusions of fenoldopam produced a fall in renal vascular resistance and a rise in renal blood flow. nih.gov However, in a model of rhabdomyolysis-induced acute kidney injury in dogs, fenoldopam did not show a protective effect and was associated with a reduction in creatinine clearance. nih.gov

Rats: In conscious spontaneously hypertensive rats, fenoldopam induced significant vasodilation in the renal vascular bed. researchgate.net Studies in conscious rats have also demonstrated that fenoldopam can attenuate glycine-induced glomerular hyperfiltration by increasing effective renal plasma flow and decreasing the filtration fraction. nih.gov Furthermore, research in rats has provided evidence for a direct tubular effect of fenoldopam, leading to natriuresis and diuresis independent of changes in renal hemodynamics. nih.gov

The diuretic and natriuretic effects of (R)-Fenoldopam hydrobromide are mediated through the activation of D1 receptors located on the renal tubules. mdpi.com Functional and autoradiographic studies in rats have confirmed the presence of these receptors in the kidney. nih.gov Activation of these tubular D1 receptors is believed to inhibit sodium transport, leading to increased sodium and water excretion. ahajournals.org Studies have shown that the natriuretic and diuretic effects of fenoldopam at lower doses occur without alterations in GFR or renal blood flow, pointing to a direct tubular mechanism of action. nih.gov This effect is antagonized by selective D1 receptor antagonists, further confirming the role of these receptors. nih.gov

Preclinical research suggests a potential prophylactic role for (R)-Fenoldopam hydrobromide in preserving renal function during states of acute hypovolemia. In a study on anesthetized dogs subjected to acute hypovolemia, prophylactic infusion of fenoldopam was found to preserve renal blood flow and renal tubular function. nih.gov This suggests that the vasodilatory effects of fenoldopam on the renal vasculature may help to counteract the renal vasoconstriction that typically occurs in response to volume depletion, thereby mitigating ischemic injury to the kidneys.

Cardiovascular System Research in Animal Models

In addition to its profound effects on the renal system, (R)-Fenoldopam hydrobromide also exerts significant actions on the cardiovascular system, primarily through vasodilation. In conscious spontaneously hypertensive rats, fenoldopam produced a dose-dependent reduction in arterial pressure and an increase in heart rate. researchgate.net Similarly, in pithed rats, intravenous infusion of fenoldopam elicited dose-dependent reductions in mean arterial pressure. ahajournals.org In anesthetized dogs, fenoldopam infusion led to a decrease in mean arterial pressure. nih.gov

Table 3: Cardiovascular Effects of (R)-Fenoldopam Hydrobromide in Animal Models

Animal Model Parameter Effect
Conscious Hypertensive Rats Mean Arterial Pressure ↓ (dose-dependent)
Conscious Hypertensive Rats Heart Rate
Pithed Rats Mean Arterial Pressure ↓ (dose-dependent)

Systemic Vasodilatory Actions

Fenoldopam hydrobromide, (R)-, the active enantiomer of fenoldopam, exerts potent systemic vasodilatory effects primarily through its agonistic activity at peripheral dopamine (B1211576) D1 receptors. oup.com In preclinical animal models, administration of (R)-fenoldopam leads to a significant reduction in systemic vascular resistance, resulting in a decrease in blood pressure. oup.com This vasodilatory action is a direct effect on the vascular smooth muscle and is not dependent on the autonomic nervous system, as demonstrated in studies with ganglionic blockade. oup.com The systemic vasodilation induced by (R)-fenoldopam is a key component of its hemodynamic profile and the basis for its investigation as an antihypertensive agent.

Cardiac Output and Heart Rate Modulation in Animal Models

The modulation of cardiac output and heart rate by (R)-fenoldopam hydrobromide has been investigated in various animal models. In anesthetized rats, fenoldopam has been shown to increase cardiac output. This effect is largely a consequence of the reduction in systemic vascular resistance (afterload), which allows for more efficient cardiac ejection.

In terms of heart rate, the effects of (R)-fenoldopam can be more variable and are often dose-dependent. In conscious spontaneously hypertensive rats, fenoldopam administration led to an increase in heart rate, which is likely a reflex response to the reduction in blood pressure. However, in other experimental settings, such as in anesthetized dogs, significant changes in heart rate are not always observed, particularly at lower doses that still produce significant vasodilation.

Animal Model Effect on Cardiac Output Effect on Heart Rate Reference
Anesthetized RatsIncreasedVariable/Dose-dependent
Conscious Spontaneously Hypertensive RatsNot specifiedIncreased
Anesthetized DogsNot consistently alteredNot consistently altered

Coronary Vasodilatory Activity

Preclinical research in anesthetized dogs has demonstrated that (R)-fenoldopam hydrobromide possesses direct coronary vasodilatory activity. This effect is mediated through the stimulation of vascular dopamine-1 (D1) receptors. In experimental setups where the left circumflex coronary artery was perfused, direct intracoronary administration of fenoldopam resulted in a significant increase in coronary blood flow. This vasodilatory response was effectively blocked by a selective D1 receptor antagonist, confirming the mechanism of action. These findings indicate that, in addition to its systemic effects, (R)-fenoldopam can directly enhance coronary perfusion.

Vascular Bed Differential Responses

The vasodilatory effects of (R)-fenoldopam hydrobromide exhibit notable differences across various vascular beds, a phenomenon extensively studied in preclinical models. In conscious spontaneously hypertensive rats, fenoldopam produced vasodilation in the renal, mesenteric, and hindquarters vascular beds. However, the magnitude of this response varied, with the mesenteric vascular bed showing the greatest reactivity.

In anesthetized dogs, fenoldopam has been shown to cause a marked reduction in renal vascular resistance at doses that have minimal impact on pulmonary vascular resistance. This preferential vasodilation in the renal vasculature is a hallmark of fenoldopam's pharmacological profile and underscores its potential for renal protection. The differential responses in various vascular beds highlight the regional heterogeneity of dopamine D1 receptor distribution and/or signaling pathways.

Vascular Bed Response to (R)-Fenoldopam in Animal Models Reference
RenalMarked vasodilation and decreased resistance
MesentericSignificant vasodilation (greatest reactivity in some models)
HindquartersVasodilation
PulmonaryMinimal effect on vascular resistance

Neurological and Cognitive Research in Animal Models

Studies on Learning and Memory Enhancement

Preclinical research indicates that (R)-fenoldopam hydrobromide is unlikely to have a direct impact on learning and memory. Studies have shown that fenoldopam does not cross the blood-brain barrier. As a result, it is not expected to directly interact with dopamine receptors in the central nervous system that are involved in cognitive processes such as learning and memory. Therefore, there is a lack of preclinical evidence to support a role for (R)-fenoldopam in memory enhancement.

Investigations into Reward and Motivational Pathways

Preclinical research specifically investigating the direct effects of (R)-Fenoldopam hydrobromide on central nervous system (CNS) reward and motivational pathways is limited. The compound is characterized as a peripherally acting, selective dopamine D1-like receptor agonist. nih.govnih.gov Its activity in brain regions associated with reward, such as the nucleus accumbens and prefrontal cortex, is thought to be minimal due to its poor penetration of the blood-brain barrier. Radiolabeled studies conducted in rats indicated that no more than 0.005% of the administered compound crosses into the brain, thereby limiting its direct interaction with central dopaminergic pathways that govern reward and motivation. mdpi.com

Effects on Motor Control and Movement Disorders (e.g., Parkinson's Models)

There is a notable lack of preclinical studies examining the effects of (R)-Fenoldopam hydrobromide on motor control or in animal models of movement disorders, such as Parkinson's disease. While dopamine agonists are a major area of investigation for Parkinson's disease, the research focuses on centrally-acting agents that can compensate for the loss of dopaminergic neurons in the substantia nigra. nih.govmdpi.comresearchgate.net Given that (R)-Fenoldopam is known to act peripherally and does not significantly cross the blood-brain barrier, it has not been a primary subject of investigation for treating the central motor deficits characteristic of Parkinson's disease. mdpi.com

Other Systemic Physiological Investigations in Animal Models

Bone Adaptation and Osteogenesis Research (e.g., Primary Cilia-Mediated Mechanosensing)

(R)-Fenoldopam has been identified as a significant modulator of bone cell mechanosensitivity, primarily through its effects on primary cilia. nih.govnih.gov Primary cilia are organelles on bone cells (osteocytes) that sense mechanical forces, such as those from exercise, and translate them into biochemical signals that direct bone formation. mdpi.comnih.gov

Research in murine models has shown that fenoldopam enhances the response of osteocytes to mechanical stimulation. mdpi.com It potentiates osteocyte mechanosensing, which in turn promotes pro-osteogenic signaling to bone-forming cells (osteoblasts). nih.govmdpi.com This sensitization is linked to an increase in the length and incidence of primary cilia on osteocytes. mdpi.comdrugbank.com In vitro studies demonstrated that osteocytes treated with fenoldopam exhibited longer primary cilia and were more responsive to mechanical stimuli like fluid flow, as measured by the expression of osteogenic markers. drugbank.com In vivo studies using mouse models of both healthy and osteoporotic bone confirmed that fenoldopam treatment sensitizes bone to mechanical loading, enhancing load-induced bone formation. nih.govmdpi.com

The mechanism appears to involve the adenylyl cyclase and cAMP signaling pathway, which is critical for primary cilia-mediated mechanotransduction. mdpi.comnih.gov Fenoldopam treatment has been shown to increase the expression of adenylyl cyclase 6 (AC6), a key protein in this process. nih.gov

Model SystemKey FindingMechanism ImplicatedReference
In vitro (MLO-Y4 Osteocytes)Increased primary cilia length and enhanced mechanosensitivity to fluid flow.Potentiation of adenylyl cyclase activity and increased AC6 mRNA expression. mdpi.comdrugbank.com
In vivo (Healthy and Osteoporotic Mice)Sensitized bone to mechanical loading, leading to significantly increased load-induced bone formation.Enhanced primary cilia-mediated mechanosensing and pro-osteogenic paracrine signaling. nih.govmdpi.com
In vitro (Macrophages)Increased primary cilia length and inhibited differentiation into bone-resorbing osteoclasts.Modulation of primary cilia, suggesting an anti-resorptive potential. mdpi.com

Anti-proliferative Activity in Research Contexts

The effect of (R)-Fenoldopam on cell proliferation is context- and cell-type-dependent, with studies reporting both proliferative and inhibitory effects.

In the context of bone remodeling, fenoldopam has demonstrated an inhibitory effect on the differentiation of macrophages into osteoclasts. mdpi.com By promoting the growth of primary cilia on macrophages, fenoldopam treatment significantly reduced the expression of osteoclast marker genes, thereby inhibiting the formation of these bone-resorbing cells. mdpi.com This action can be interpreted as an indirect anti-proliferative effect within the osteoclast lineage.

Conversely, in other cellular systems, fenoldopam has shown pro-survival and pro-proliferative effects. In a mouse model of acute kidney injury, fenoldopam treatment was found to increase the proliferation of tubular cells. nih.gov Furthermore, it enhanced the survival and proliferation of mesenchymal stem cells (MSCs) when they were subjected to oxidative stress. nih.gov Studies in rat models of renal ischemia/reperfusion injury also found that fenoldopam has an anti-apoptotic effect, reducing programmed cell death in both the cortex and medulla of the kidney. nih.gov This anti-apoptotic action promotes cell survival rather than directly inhibiting proliferation.

Influence on Plasma Norepinephrine (B1679862) Concentration

Preclinical and clinical pharmacological reviews consistently note that fenoldopam may increase plasma norepinephrine concentration. mdpi.comnih.govnih.govnih.gov This effect is considered a physiological response to the vasodilation induced by the drug. As fenoldopam, acting on D1 receptors, causes a rapid decrease in peripheral vascular resistance and blood pressure, the body's baroreflex mechanisms are activated to compensate. nih.gov This reflex activation leads to an increase in sympathetic nervous system outflow, resulting in the release of norepinephrine into the plasma.

Induction of Arterial Lesions in Specific Rodent Models: Mechanistic Insights

A notable finding in preclinical toxicology studies is that fenoldopam induces a novel arterial lesion in specific vascular beds of rats, but not in other species like dogs or monkeys. nih.govnih.govresearchgate.net These lesions are primarily observed in the renal and splanchnic arteries, such as the subserosal gastric and interlobular pancreatic arteries. nih.govnih.gov

Ultrastructural examination of the affected arteries in rats revealed that the primary site of damage is the medial smooth muscle cells. nih.govnih.gov Early-stage lesions are characterized by changes within these cells, including the formation of vacuoles and myofilamentous inclusions. nih.gov More severe damage progresses to overt medial necrosis and hemorrhage. nih.govnih.gov A key observation is that the endothelium (the inner lining of the artery) remains intact, except in areas of the most severe medial damage, suggesting the smooth muscle is the initial target. nih.gov

Mechanistic studies suggest that these lesions are receptor-mediated. The induction of the lesions was prevented in rats by the co-administration of a selective D1 receptor antagonist, SK&F 83566-C, confirming the involvement of D1 receptor stimulation. researchgate.net Further research indicates an interaction between dopaminergic DA1 receptors and alpha-adrenoceptors in the pathogenesis of these splanchnic arterial lesions in the rat. researchgate.net

Animal ModelAffected ArteriesHistopathological FindingsProposed MechanismReference
RatRenal and splanchnic arteries (e.g., gastric, pancreatic)Damage to medial smooth muscle cells, progressing to necrosis and hemorrhage. Endothelium largely intact.Stimulation of post-junctional dopaminergic DA1 receptors; possible interaction with alpha-adrenoceptors. nih.govnih.govresearchgate.net
DogNot observedN/AN/A nih.govresearchgate.net
MonkeyNot observedN/AN/A nih.govresearchgate.net

Preclinical Pharmacokinetic and Metabolic Characterization

Routes of Metabolism and Key Metabolites

In preclinical investigations, (R)-Fenoldopam undergoes extensive metabolism, primarily through conjugation pathways. drugbank.comnih.gov Studies utilizing human liver microsomes, cytosol, and slices have demonstrated that the metabolism is stereoselective. nih.gov

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

The primary routes for the metabolism of (R)-Fenoldopam are conjugation reactions. drugbank.comnih.govdrugs.com These pathways include methylation, glucuronidation, and sulfation. drugbank.comnih.govnih.govdrugs.com In studies with human liver preparations, (R)-Fenoldopam was metabolized into two distinct glucuronidated products as well as sulfated metabolites. nih.govfda.gov

Role of Cytochrome P-450 Enzymes in Metabolism

A significant finding from in-vitro studies is the lack of involvement of the cytochrome P-450 (CYP) enzyme system in the metabolism of fenoldopam (B1199677). drugbank.comnih.govnih.govdrugs.comfda.gov This indicates that the biotransformation of (R)-Fenoldopam is not dependent on this major pathway for drug metabolism, which can lessen the potential for certain drug-drug interactions. nih.govfda.gov

Identification of Active and Inactive Metabolites

The metabolic processes result in the formation of several metabolites from the (R)-enantiomer. The identified key metabolites are fenoldopam-8-sulfate (8-SO4), 7-methoxy fenoldopam (7-MeO), and 8-methoxy fenoldopam (8-MeO). nih.govfda.gov The 7-methoxy fenoldopam metabolite can undergo further metabolism to a sulfated product. nih.govfda.gov These metabolites are considered to be inactive. drugs.commdpi.com The primary biological activity resides with the parent (R)-Fenoldopam molecule. drugbank.comnih.gov

Metabolites of (R)-Fenoldopam Identified in Preclinical Studies
Parent CompoundMetaboliteMetabolic PathwayActivity Status
(R)-FenoldopamFenoldopam-8-sulfate (8-SO4)SulfationInactive drugs.com
7-methoxy fenoldopam (7-MeO)MethylationInactive drugs.com
8-methoxy fenoldopam (8-MeO)MethylationInactive drugs.com
Glucuronide ConjugatesGlucuronidationInactive drugs.com

Elimination Pathways in Preclinical Species

Radiolabeled studies have shown that fenoldopam and its metabolites are eliminated primarily through the renal route. drugbank.comnih.gov Approximately 90% of an infused dose is excreted in the urine, with the remaining 10% being eliminated in the feces. drugbank.comnih.govmdpi.com The excretion is predominantly in the form of conjugated metabolites. nih.gov Only a small fraction, about 4%, of the administered dose is excreted as the unchanged parent drug. drugbank.comnih.gov In rats, only minimal amounts (≤0.005%) of fenoldopam have been shown to cross the blood-brain barrier. drugs.com

Comparative Pharmacokinetic Studies across Animal Models

Pharmacokinetic parameters of fenoldopam have been investigated in several animal models, including dogs and cats, providing a basis for comparison.

In healthy dogs, fenoldopam is rapidly eliminated, with plasma concentrations falling below quantifiable levels within 10 minutes after stopping an infusion. nih.gov The plasma clearance in adult dogs (60 ± 35 mL/min/kg) is notably higher than that reported in adult humans, but closer to values seen in pediatric human patients. nih.gov This high clearance rate in dogs suggests potential for both hepatic and extrahepatic elimination pathways. nih.gov Studies in anesthetized dogs have confirmed that the renal and systemic vasodilator activities are properties of the (R)-enantiomer, while the (S)-enantiomer is essentially inactive. nih.gov

In healthy cats, the pharmacokinetic profile of fenoldopam was found to be similar to that in humans. nih.gov Following a constant rate infusion, the geometric mean for clearance was 46 mL/kg/min, the volume of distribution was 198 mL/kg, and the elimination half-life was a short 3.0 minutes. nih.gov

Comparative Pharmacokinetic Parameters of Fenoldopam in Preclinical Species
SpeciesParameterValueReference
Dog (Healthy, Adult)Clearance (CL)60 ± 35 mL/min/kg nih.gov
Cat (Healthy, Awake)Clearance (CL)46 mL/kg/min nih.gov
Volume of Distribution (Vd)198 mL/kg nih.gov
Elimination Half-life (t½)3.0 minutes nih.gov

Enantiomer-Specific Pharmacokinetic Analysis Methodologies

Given that the pharmacological activity of fenoldopam resides in the (R)-enantiomer, stereoselective analytical methods are essential for detailed pharmacokinetic characterization. Methodologies have been developed to separately quantify (R)- and (S)-fenoldopam in biological matrices.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry detection is a sensitive and specific method used for the measurement of fenoldopam concentrations in plasma samples from preclinical studies. nih.gov

Pharmacokinetic modeling approaches, such as the NONMEM program, have been utilized to separately fit the kinetic data of racemic fenoldopam, (R)-fenoldopam, and (S)-fenoldopam. fda.gov This allows for the distinct characterization of each enantiomer's pharmacokinetic profile. Such analyses have revealed differences in their disposition; for instance, the clearance of (R)-fenoldopam (3.4 L/min) was found to be greater than that of (S)-fenoldopam (1.9 L/min), leading to lower steady-state concentrations of the active R-enantiomer. fda.gov Despite differences in clearance, the elimination half-lives of the (R)- and (S)-enantiomers were found to be similar (6.3 minutes and 6.1 minutes, respectively). fda.gov

Advanced Research Methodologies and Analytical Techniques for Fenoldopam Hydrobromide, R

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in determining the affinity and selectivity of (R)-Fenoldopam for its target receptors. These assays typically utilize a tritiated form of the compound, [3H]-fenoldopam, to directly measure its binding to specific receptor sites in tissue homogenates or cell membranes.

In studies using rat striatal membrane preparations, [3H]-fenoldopam has been shown to label a single high-affinity binding site. nih.gov Saturation binding experiments have determined the equilibrium dissociation constant (K D) and the maximum binding capacity (Bmax) of [3H]-fenoldopam for the D1 receptor.

Competition binding experiments are also employed to further characterize the D1 receptor selectivity of Fenoldopam (B1199677). In these assays, the ability of various unlabeled dopaminergic and non-dopaminergic compounds to displace [3H]-fenoldopam from its binding site is measured. The rank order of potency of these competing compounds in displacing [3H]-fenoldopam correlates well with their known affinities for the D1 receptor, confirming the selectivity of [3H]-fenoldopam as a D1 receptor agonist radioligand. nih.gov For instance, potent D1-selective antagonists like SCH 23390 and SKF R-83566 are highly effective competitors. nih.gov These binding studies have also demonstrated stereoselectivity, a critical aspect of the compound's interaction with its receptor. nih.gov

ParameterValueTissue Preparation
K D2.3 ± 0.1 nMRat striatal membranes
Bmax590 ± 40 fmoles/mg proteinRat striatal membranes

Autoradiographic Mapping of Dopamine (B1211576) Receptor Distribution

Autoradiography provides a visual representation of the distribution and density of dopamine receptors in tissue sections. While direct autoradiographic studies using radiolabeled (R)-Fenoldopam are not extensively detailed in the provided search results, the technique has been applied using other D1-like receptor ligands to map the receptors that Fenoldopam targets.

For example, light microscopic autoradiography using the D1-selective antagonist [3H]-SCH 23390 has been employed to visualize the localization of D1-like receptor binding sites within the human kidney. ahajournals.org These studies have revealed the presence of these receptors in the proximal and distal tubules, as well as in intrarenal arteries. ahajournals.org This anatomical distribution is consistent with the known renal vasodilatory and natriuretic effects of Fenoldopam, providing a structural basis for its physiological actions. ahajournals.org

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are indispensable for the quantitative analysis of Fenoldopam and its metabolites in biological fluids, as well as for the separation of its enantiomers.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Fenoldopam and its major metabolites, such as fenoldopam-glucuronide and fenoldopam-sulfate, in plasma. nih.govtsu.eduresearchgate.net A robust UHPLC-MS/MS method has been developed for this purpose, offering rapid and reproducible results. nih.gov

Sample preparation typically involves a straightforward one-step protein precipitation. nih.govtsu.edu The chromatographic separation is often achieved on a C18 column with a gradient elution using mobile phases such as 0.1% formic acid in acetonitrile and 0.1% formic acid in water. nih.govtsu.eduresearchgate.net A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection, with a positive-negative switching method allowing for the simultaneous analysis of Fenoldopam and its phase II metabolites. nih.govtsu.edutsu.edu

AnalyteLLOQ (nM)Extraction Recovery (%)Intraday Variance (%)Interday Variance (%)Accuracy (%)
Fenoldopam0.9881.3 ± 4.1 to 113.9 ± 13.2< 8.4< 8.482.5–116.0
Fenoldopam-glucuronide9.7581.3 ± 4.1 to 113.9 ± 13.2< 8.4< 8.482.5–116.0
Fenoldopam-sulfate0.9881.3 ± 4.1 to 113.9 ± 13.2< 8.4< 8.482.5–116.0

This validated method has proven to be selective and sensitive for pharmacokinetic studies in rats, demonstrating that Fenoldopam is rapidly eliminated and that glucuronidation is a major metabolic pathway. nih.govtsu.edu

The separation of the (R)- and (S)-enantiomers of Fenoldopam is crucial, as the pharmacological activity resides primarily in the (R)-enantiomer. oup.com High-performance liquid chromatography (HPLC) coupled with chiral derivatization is a common approach to achieve this separation. oup.com This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral stationary phase. wvu.edu The separated diastereomers can be detected using various methods, including coulometric electrochemical detection. oup.com

In Vitro Functional Assays (e.g., cAMP accumulation, cellular proliferation assays)

In vitro functional assays are essential for characterizing the biological activity of (R)-Fenoldopam at its target receptor. A key functional response to D1 receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

cAMP accumulation assays are widely used to measure the agonist activity of Fenoldopam. These assays are performed in various cell lines that endogenously or recombinantly express D1 receptors, such as LLC-PK1 cells, human embryonic kidney (HEK) cells expressing human D1 or D5 receptors, and rat juxtaglomerular (JG) cells. acs.orgnih.govahajournals.org In these assays, cells are treated with different concentrations of Fenoldopam, and the resulting cAMP production is quantified, typically using immunoassays. nih.govpnas.org

Studies have shown that Fenoldopam stimulates cAMP accumulation in a dose-dependent manner. acs.orgahajournals.org This effect can be blocked by D1-selective antagonists like SCH 23390, confirming that the response is mediated by D1 receptors. acs.orgahajournals.org

Cell LineAgonistEC50Emax (% of Dopamine)
LLC-PK1Fenoldopam55.5 nM37%
LLC-PK1Dopamine1.65 µM100%

In Vivo Physiological Monitoring Techniques in Animal Research

Animal models are critical for evaluating the integrated physiological effects of (R)-Fenoldopam. These studies involve the continuous monitoring of various physiological parameters following the administration of the compound.

In anesthetized dogs, the administration of Fenoldopam has been shown to cause D1 receptor-mediated vasodilation at doses significantly lower than those required to affect α2-adrenoceptors. oup.com In animal models of rhabdomyolysis, physiological monitoring has been used to assess the impact of Fenoldopam on renal function. cambridge.org

In vivo microdialysis is another powerful technique used in animal research to measure the levels of neurotransmitters, such as dopamine, in specific brain regions in freely moving animals. uliege.be This technique can be used to study the effects of Fenoldopam on dopamine release and metabolism in the central nervous system.

Commonly monitored physiological parameters in animal studies with Fenoldopam include:

Mean Arterial Pressure (MAP) nih.gov

Heart Rate (HR) nih.gov

Renal Blood Flow oup.comcambridge.org

Glomerular Filtration Rate (GFR) cambridge.org

Urine Flow and Sodium Excretion (Natriuresis) physiology.orgahajournals.org

Venous Resistance nih.gov

These in vivo studies provide crucial information on the hemodynamic and renal effects of Fenoldopam, bridging the gap between in vitro findings and potential clinical applications.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploring Novel Therapeutic Applications in Preclinical Disease Models

Preclinical research is actively exploring the therapeutic potential of (R)-Fenoldopam in a variety of disease models beyond its primary cardiovascular applications. A significant area of investigation is its role in renal protection. In animal models of both spontaneous and drug-induced renal failure, fenoldopam (B1199677) has demonstrated the ability to improve renal function. nih.govoup.com Specifically, in dogs with spontaneous chronic renal insufficiency, it has been shown to increase renal plasma flow. oup.com Furthermore, studies in porcine models have indicated that fenoldopam can attenuate ischemia/reperfusion-induced acute kidney injury (AKI). taylorandfrancis.com This renoprotective effect is thought to be mediated by its ability to increase renal blood flow and promote natriuresis and diuresis. nih.govmdpi.com

Another promising avenue of preclinical exploration is its potential anti-inflammatory and anti-oxidative properties. mdpi.com These characteristics suggest that (R)-Fenoldopam could be beneficial in conditions characterized by inflammation and oxidative stress, broadening its therapeutic possibilities. mdpi.com The compound's vasodilatory effects in mesenteric vascular beds also open up research into its potential applications in gastrointestinal ischemia models. nih.govoup.com

Optimization of Fenoldopam (R)- Derivatives for Enhanced Research Specificity

To refine its therapeutic profile and enhance its utility as a research tool, efforts are underway to develop and evaluate derivatives of (R)-Fenoldopam. The goal is to create new chemical entities with improved properties such as enhanced stability, extended activity, and greater target specificity. google.com One approach involves the esterification, carbonation, or etherification of the phenolic groups to create prodrugs that are cleaved in the body to release the active fenoldopam molecule. google.com These modifications aim to overcome formulation challenges associated with the limited solubility and oxidative sensitivity of the parent compound. google.com

Furthermore, the development of derivatives with altered receptor binding profiles could lead to tools with greater specificity for subtypes of dopamine (B1211576) receptors, allowing for more precise dissection of their physiological roles. The synthesis of such analogs is crucial for advancing our understanding of the dopaminergic system and for developing novel therapeutic agents with fewer off-target effects.

Refinement of Preclinical Animal Models for Mechanistic Insights

The advancement of preclinical animal models is critical for gaining deeper mechanistic insights into the actions of (R)-Fenoldopam. Current research utilizes a range of models, from anesthetized rats and dogs to spontaneously hypertensive rats (SHR), to study its hemodynamic and renal effects. oup.comnih.govnih.gov In pentobarbital-anesthetized rats, for example, fenoldopam has been shown to decrease mean carotid artery blood pressure and vascular resistance in various beds. nih.gov

Future refinements in animal models could involve the use of genetic models that allow for the specific knockout or modification of dopamine receptor subtypes. This would enable researchers to definitively link the observed physiological effects of (R)-Fenoldopam to specific receptor targets. Additionally, the development of more sophisticated models of human diseases, such as chronic kidney disease or specific types of hypertension, will be instrumental in translating preclinical findings to the clinical setting. The use of lower vertebrates, such as zebrafish, is also emerging as a cost-effective and efficient way to screen for drug toxicity and efficacy in early-stage research. frontiersin.org

Elucidating Unexplored Pharmacological Actions and Target Interactions

While (R)-Fenoldopam is primarily known as a selective D1-like receptor agonist, ongoing research aims to uncover additional pharmacological actions and interactions. It is known to have a moderate affinity for α2-adrenoceptors, and most of its D1 receptor agonist activity resides in the R-enantiomer, which also exhibits weaker α2-adrenoceptor antagonist activity. drugbank.comnih.govoup.com However, it displays no significant affinity for D2-like receptors, α1 and β-adrenoceptors, or serotonin (B10506) and muscarinic receptors. drugbank.com

Preclinical studies have noted that fenoldopam may increase plasma concentrations of norepinephrine (B1679862). drugbank.compfizermedical.com Further investigation is needed to understand the mechanism and physiological relevance of this observation. In-depth studies using advanced techniques like radioligand binding assays and functional cellular assays are essential to fully characterize its receptor interaction profile and identify any potential off-target effects or novel mechanisms of action. For instance, in pithed rats, fenoldopam was observed to have both DA-1 agonist and antagonist effects. nih.gov

Application in Understanding Fundamental Dopaminergic Signaling Pathways

As a selective D1-like receptor agonist, (R)-Fenoldopam serves as an invaluable pharmacological tool for investigating the fundamental roles of dopaminergic signaling pathways. Its ability to stimulate adenylyl cyclase activity and increase intracellular cyclic AMP (cAMP) levels is a key aspect of its mechanism of action. researchgate.net By selectively activating D1 receptors, researchers can probe the downstream signaling cascades involved in vasodilation, renal function, and other physiological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.